molecular formula C30H50O B1675450 Lup-12-en-3-ol, (3beta,18beta,19beta)- CAS No. 74523-79-8

Lup-12-en-3-ol, (3beta,18beta,19beta)-

Cat. No.: B1675450
CAS No.: 74523-79-8
M. Wt: 426.7 g/mol
InChI Key: LSACXWBGTOJFEP-DXGONMJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lup-12-en-3-ol, (3beta,18beta,19beta)- is a bioactive chemical.

Properties

CAS No.

74523-79-8

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1R,3aR,5aS,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t20-,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1

InChI Key

LSACXWBGTOJFEP-DXGONMJDSA-N

SMILES

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C

Canonical SMILES

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lup-12-en-3-ol, (3beta,18beta,19beta)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lup-12-en-3-ol, (3beta,18beta,19beta)-
Reactant of Route 2
Lup-12-en-3-ol, (3beta,18beta,19beta)-
Reactant of Route 3
Lup-12-en-3-ol, (3beta,18beta,19beta)-
Reactant of Route 4
Lup-12-en-3-ol, (3beta,18beta,19beta)-
Reactant of Route 5
Lup-12-en-3-ol, (3beta,18beta,19beta)-
Reactant of Route 6
Lup-12-en-3-ol, (3beta,18beta,19beta)-

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